disodium;oxalate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

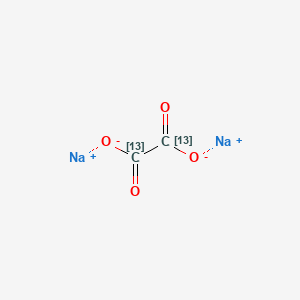

草酸钠,也称为乙二酸钠,是一种化学式为 Na₂C₂O₄ 的化合物。它是草酸的钠盐,呈白色结晶状无味固体。 草酸钠以其作为还原剂的能力而闻名,常用于各种工业和科学应用 .

准备方法

合成路线和反应条件: 草酸钠可以通过草酸与氢氧化钠以 1:2 的酸碱摩尔比中和而合成。 该反应生成草酸钠,可以通过在 200 至 250°C 之间加热进一步干燥 .

工业生产方法:

中和法: 用氢氧化钠中和草酸,然后蒸发得到无水形式。

反应类型:

- 草酸钠在 290°C 以上分解成碳酸钠和一氧化碳:

分解: Na2C2O4→Na2CO3+CO

还原: 它作为还原剂,可用于标准化高锰酸钾溶液.

常用试剂和条件:

主要生成产物:

碳酸钠和一氧化碳: 来自分解。

钒氧青铜和二氧化碳: 与五氧化二钒反应时.

科学研究应用

Chemical Properties and Solubility

Disodium oxalate is a sodium salt of oxalic acid, known for its low solubility in water, which varies with temperature. A recent study compiled solubility data indicating that the solubility of disodium oxalate increases approximately by 0.0027 mol/kg for each degree Kelvin increase in temperature within the range of 273 to 373 K. The mean solubility at 298.15 K was found to be 0.274 mol/kg with a standard error of 0.0026 mol/kg, demonstrating high consistency across measurements .

Environmental Applications

2.1 Activation of Basic Oxygen Furnace Slag

Disodium oxalate has been investigated for its role in activating basic oxygen furnace (BOF) slag to enhance hydration kinetics and microstructure development in cement applications. A study showed that adding disodium oxalate significantly improved the reactivity of BOF slag, leading to the formation of hydrogarnets and calcium-silicate-hydrate (C-S-H) gel. The optimal dosage of 3 wt.% resulted in a compressive strength of 32.8 MPa after 28 days, making it a promising alternative to ordinary Portland cement .

| Parameter | Value |

|---|---|

| Optimal Dosage | 3 wt.% |

| Compressive Strength (28 days) | 32.8 MPa |

| Heavy Metals Leaching | Below limits |

2.2 Heavy Metal Chelation

Disodium oxalate's ability to chelate heavy metals makes it valuable in environmental remediation efforts. It forms stable complexes with hazardous elements, effectively immobilizing them from contaminated sites . This property is particularly useful in detoxifying industrial waste and improving soil quality.

Medical Applications

Disodium oxalate has been utilized in medical settings primarily for its anticoagulant properties. It is effective in removing calcium ions from blood plasma, thus preventing clotting during certain laboratory procedures . This application is critical in blood sample analysis and processing.

Analytical Chemistry

In analytical chemistry, disodium oxalate serves as a reagent for various quantitative analyses. Its reactions with different compounds are well-documented, providing a basis for determining concentrations of specific ions in solutions .

Case Studies

Case Study 1: Disodium Oxalate in Cement Production

A study conducted on the use of disodium oxalate as an activator for BOF slag demonstrated its effectiveness in enhancing the mechanical properties of cement mixtures while ensuring environmental safety through reduced heavy metal leaching.

Case Study 2: Anticoagulant Properties

Research on the use of disodium oxalate as an anticoagulant highlighted its role in laboratory settings where blood samples are processed without clotting, ensuring accurate diagnostic results.

作用机制

草酸钠的主要作用方式是螯合钙离子。通过与钙结合,它阻止了草酸钙晶体的形成,草酸钙晶体是肾结石的主要成分。 这种螯合作用还会影响钙敏感的电压门控钠通道,从而改变细胞内钙依赖的调节机制 {_svg_3}.

类似化合物:

草酸钙: 结构相似,但形成不溶性晶体,常存在于肾结石中。

草酸钾: 另一种草酸盐,具有相似的性质,但溶解度和反应性不同。

草酸钠的独特性: 草酸钠在水中的高溶解度和作为还原剂的能力使其独一无二。 它在标准化高锰酸钾溶液和防止血液凝固方面的作用使其区别于其他草酸盐 .

相似化合物的比较

Calcium Oxalate: Similar in structure but forms insoluble crystals, often found in kidney stones.

Potassium Oxalate: Another oxalate salt with similar properties but different solubility and reactivity.

Uniqueness of Disodium Oxalate: Disodium oxalate is unique in its high solubility in water and its ability to act as a reducing agent. Its role in standardizing potassium permanganate solutions and its application in preventing blood clotting set it apart from other oxalate salts .

生物活性

Disodium oxalate, the disodium salt of oxalic acid, is widely studied for its biological and pathological effects, particularly its role in kidney diseases, cellular bioenergetics, and immune responses. Below is a detailed review of its biological activities based on available research.

Macrophage Function and Redox Homeostasis

- Oxidative Stress and Mitochondrial Dysfunction : Disodium oxalate exposure significantly alters macrophage cellular bioenergetics. Studies on THP-1 macrophages have shown decreased mitochondrial complex I and IV activity, reduced ATP production, and increased reactive oxygen species (ROS) levels. These changes compromise the redox balance of cells .

- Cytokine Regulation :

- Anti-Bacterial Response : Oxalate-treated macrophages exhibit reduced bacterial clearance due to impaired metabolism and cytokine signaling. This suggests that oxalate exposure diminishes immune defense mechanisms .

Case Study: Dietary Influence

A human study demonstrated that dietary oxalate intake reduces monocyte bioenergetics and mitochondrial activity. This suggests that dietary habits may influence immune cell function through oxalate metabolism .

Acute Kidney Injury (AKI)

- Mechanism : Disodium oxalate induces calcium oxalate crystal formation in renal tubules, leading to tubular obstruction, inflammation, and oxidative stress. This results in acute crystalline nephropathy characterized by elevated plasma creatinine and urea levels .

- Animal Models :

- Human Case Report :

Chronic Kidney Disease (CKD)

Chronic exposure to oxalates has been implicated in the progression of kidney disease. Oxalate deposition is a key factor in renal fibrosis and tubular atrophy .

Inhibition Studies

Research into the inhibition of calcium oxalate monohydrate (COM) crystal growth has shown that certain carboxymethylated polysaccharides can regulate crystal morphology. These findings suggest potential therapeutic approaches to manage calcium oxalate-related conditions like kidney stones .

Oxidative Damage

Oxalates are potent inducers of oxidative stress due to their ability to generate ROS. This contributes to cellular damage in various tissues, including renal epithelial cells and immune cells .

Systemic Implications

Excessive oxalate levels can lead to systemic toxicity, impacting not only the kidneys but also other organs due to oxidative stress and inflammation.

Data Table: Key Findings on Biological Activity

属性

分子式 |

C2Na2O4 |

|---|---|

分子量 |

135.984 g/mol |

IUPAC 名称 |

disodium;oxalate |

InChI |

InChI=1S/C2H2O4.2Na/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2/i1+1,2+1;; |

InChI 键 |

ZNCPFRVNHGOPAG-BQTCFENJSA-L |

手性 SMILES |

[13C](=O)([13C](=O)[O-])[O-].[Na+].[Na+] |

规范 SMILES |

C(=O)(C(=O)[O-])[O-].[Na+].[Na+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。